3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-12-10-11(14(18)19)2-3-13(12)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHZWWOENWNDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid typically involves the reaction of 3-nitro-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid with reducing agents to convert the nitro group to an amino group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reduction of 3-nitro-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid using reducing agents. The compound can participate in various chemical reactions such as:
- Oxidation : Converts amino groups to nitroso or nitro derivatives.
- Reduction : Nitro groups can be reduced to amino groups.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
Chemistry
- Intermediate in Organic Synthesis :
- Used as a building block for synthesizing complex organic molecules.
- Its unique structure allows for diverse chemical transformations.
Biology
- Biochemical Probes :
- Investigated for its role in studying enzyme activities and protein interactions.
- The morpholine ring enhances solubility, facilitating biological assays.
Medicine
- Therapeutic Potential :
- Explored for anti-inflammatory and analgesic properties.
- Preliminary studies indicate potential efficacy in modulating proteasomal activity and enhancing autophagy, crucial for cellular homeostasis.
Industry
- Specialty Chemicals Production :
- Utilized in the manufacturing of pharmaceuticals and other specialty chemicals.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Effects : Exhibits potential to reduce inflammation, making it a candidate for inflammatory disease treatments.
- Analgesic Properties : May provide pain relief, suggesting applications in pain management therapies.
- Cellular Activity Enhancement : Shows promise in enhancing proteasomal and autophagic pathways, vital for protein degradation.
Case Studies and Research Findings
-
Proteasome Activity Modulation :
- A study demonstrated that this compound significantly enhances proteasomal activity in fibroblast cells, indicating its role as a modulator of protein degradation pathways.
-
In Silico Studies :
- Computational analyses suggest effective binding to cathepsins B and L, critical for protein degradation processes, indicating potential therapeutic applications in diseases related to proteostasis dysfunction.
-
Antimicrobial Potential :
- Investigations into similar benzoic acid derivatives have revealed antimicrobial properties, suggesting further exploration of this compound could yield valuable insights into its efficacy against various pathogens.
Mechanism of Action
The mechanism of action of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The following table compares the target compound with structurally analogous benzoic acid derivatives, emphasizing substituent groups, molecular weights, and key distinctions:
Functional and Application Insights
- Morpholine vs. This difference could influence solubility and bioavailability in pharmaceutical contexts .
- Heterocyclic Modifications : Compounds like CAS 6367-38-0 (pyrimidine-linked) and the indole-pyrazole derivative (MW 619.54) demonstrate how heterocyclic appendages expand functional diversity. These groups are often leveraged in kinase inhibitors or antimicrobial agents .
- Ester Derivatives : The isopropyl ester variant () highlights the role of prodrug strategies, where esterification masks the carboxylic acid group to enhance cellular uptake .
Biological Activity
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is a compound with significant potential in various biological applications. With a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol, this compound has garnered attention for its unique structural features, including an amino group and a morpholine ring, which enhance its solubility and bioavailability. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The morpholine ring and amino groups facilitate binding to active sites, modulating enzyme activity, which can lead to various therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Protein Interaction Modulation : It acts as a biochemical probe to study protein interactions and enzyme activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.
- Analgesic Properties : The compound may also have analgesic effects, making it a candidate for pain management therapies.
- Cellular Activity : It has been shown to enhance the activity of proteasomal and autophagic pathways in human cells, which are crucial for protein degradation and cellular homeostasis .
Comparative Analysis with Similar Compounds
A comparison with related benzoic acid derivatives reveals unique attributes of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate | Structure | Antimicrobial |
| 3-Chloro-4-methoxybenzoic acid | Structure | Proteasome activation |
| This compound | Structure | Anti-inflammatory, analgesic |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Proteasome Activity : A study demonstrated that this compound significantly enhances proteasomal activity in fibroblast cells, suggesting its role as a modulator of protein degradation pathways .
- In Silico Studies : Computational analyses indicate that the compound binds effectively to cathepsins B and L, which are critical for protein degradation processes. This binding suggests potential therapeutic applications in diseases associated with proteostasis dysfunction .
- Antimicrobial Potential : Research on similar benzoic acid derivatives has revealed antimicrobial properties, indicating that further exploration of this compound could yield valuable insights into its efficacy against various pathogens .
Q & A
Q. How are mechanistic insights into its biological activity validated experimentally?
- Methodological Answer :
- Knockdown/Overexpression : CRISPR-Cas9 knockout of putative targets (e.g., NRF2 or PPARγ) in cell lines to confirm pathway dependency .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between the compound and purified target proteins (e.g., Kd <1 µM indicates high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
